Mebenoside, (1R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mebenoside, (1R)- involves several steps. One common method includes the use of benzyl alcohol derivatives and specific reaction conditions to achieve the desired stereochemistry . The process typically involves the protection of hydroxyl groups, selective oxidation, and subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of Mebenoside, (1R)- often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are commonly applied to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Mebenoside, (1R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mebenoside, (1R)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is investigated for its anti-inflammatory properties and potential therapeutic effects.
Medicine: Research explores its potential use in treating inflammatory diseases and other medical conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Mebenoside, (1R)- involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole anthelmintic used to treat helminth infections.
Indole Derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Mebenoside, (1R)- is unique due to its specific stereochemistry and its potent anti-inflammatory properties. Unlike other similar compounds, it has a distinct molecular structure that contributes to its unique biological activities .
Properties
CAS No. |
20822-89-3 |
---|---|
Molecular Formula |
C28H32O6 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28+/m1/s1 |
InChI Key |
MYVXMYUGQJQBIV-FXGKLIOSSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Canonical SMILES |
COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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